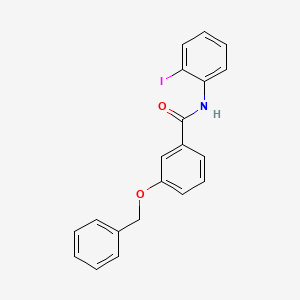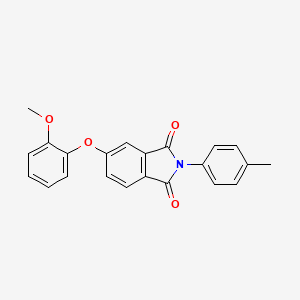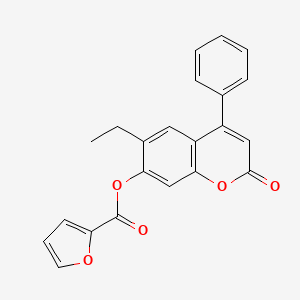![molecular formula C17H17N5O2S B3671391 N-benzyl-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B3671391.png)
N-benzyl-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
描述
N-benzyl-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide is a complex organic compound that belongs to the class of tetrazole derivatives Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide typically involves a multi-step process. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cycloaddition reaction of azides with nitriles. The benzyl group is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the sulfanylacetamide moiety through a condensation reaction with a suitable thiol and acetamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process .
化学反应分析
Types of Reactions
N-benzyl-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the benzyl ring can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-benzyl-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of N-benzyl-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and inhibit their activity. This compound may also interact with cellular receptors, modulating signaling pathways involved in cell growth and proliferation .
相似化合物的比较
Similar Compounds
- N-benzyl-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
- N-(5-benzyl-1,3-thiazol-2-yl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
Uniqueness
N-benzyl-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring and the sulfanylacetamide moiety contribute to its unique reactivity and potential therapeutic applications .
属性
IUPAC Name |
N-benzyl-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-24-15-9-5-8-14(10-15)22-17(19-20-21-22)25-12-16(23)18-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROZYEVAIQTHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=N2)SCC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[6-METHYL-2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-(PROPAN-2-YLOXY)BENZAMIDE](/img/structure/B3671311.png)
![4-[(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3671320.png)


![6-CHLORO-7-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE](/img/structure/B3671336.png)
![(5Z)-3-CYCLOHEXYL-5-{[7-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3671347.png)

![5-chloro-N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B3671355.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-(propan-2-yloxy)benzamide](/img/structure/B3671378.png)
![3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B3671398.png)
![2-[(4-methylphenoxy)methyl]-5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazole](/img/structure/B3671403.png)
![N-(3-{[3-(3-nitrophenyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3671420.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorobenzyl)-2,4-imidazolidinedione](/img/structure/B3671429.png)
